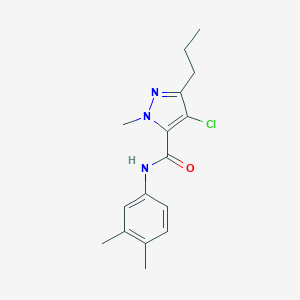![molecular formula C20H10Cl4N4O2 B287713 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287713.png)
4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone, also known as DCPP, is a synthetic compound that has been widely studied for its potential applications in scientific research. DCPP belongs to the class of pyridazinone derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone has also been found to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and prostate cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It also exhibits a wide range of biological activities, making it a versatile tool for scientific research. However, 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent. Another area of interest is its potential as an anti-cancer agent. Studies are needed to determine its efficacy and safety in vivo. Additionally, further studies are needed to explore its potential as a tool for studying the role of COX-2 and other enzymes in the inflammatory response.
Méthodes De Synthèse
4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone can be synthesized through a multi-step process that involves the condensation of 2,4-dichlorophenol with benzaldehyde to form 2,4-dichloro-6-benzylphenol. This intermediate is then reacted with ethyl cyanoacetate to form 2,4-dichloro-6-benzylphenyl-3-cyanoacrylate. The final step involves the cyclization of the cyanoacrylate intermediate with hydrazine hydrate to form 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone.
Applications De Recherche Scientifique
4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propriétés
Nom du produit |
4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone |
|---|---|
Formule moléculaire |
C20H10Cl4N4O2 |
Poids moléculaire |
480.1 g/mol |
Nom IUPAC |
4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenylpyrimidin-4-yl]pyridazin-3-one |
InChI |
InChI=1S/C20H10Cl4N4O2/c21-12-6-7-15(13(22)8-12)30-17-9-16(28-20(29)18(24)14(23)10-25-28)26-19(27-17)11-4-2-1-3-5-11/h1-10H |
Clé InChI |
PDFJMNASZOMHAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=C(C=C(C=C3)Cl)Cl)N4C(=O)C(=C(C=N4)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=C(C=C(C=C3)Cl)Cl)N4C(=O)C(=C(C=N4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B287635.png)
![5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287636.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)
![6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287641.png)
![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(4-Methoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287645.png)
![6-Benzyl-3-(2-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287647.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287649.png)
![methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287653.png)
![Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287654.png)

